Molecular Weight and Lipophilicity Shift Relative to Non-Fluorinated Parent
3-Fluorobicyclo[3.2.1]oct-3-en-2-one exhibits an increase of +18 Da in molecular weight and a +0.328 unit shift in computed logP compared to the non-fluorinated parent, bicyclo[3.2.1]oct-3-en-2-one (CAS 3212-77-9) [1]. These changes arise from the replacement of a hydrogen atom with a fluorine atom at the 3-position. The higher logP indicates moderately increased lipophilicity, which can enhance passive membrane permeability in cell-based assays, while the increased molecular weight may affect compound distribution and clearance in vivo.
| Evidence Dimension | Molecular Weight and logP |
|---|---|
| Target Compound Data | MW: 140.16 g/mol; CLogP: 1.728 |
| Comparator Or Baseline | Bicyclo[3.2.1]oct-3-en-2-one: MW: 122.16 g/mol; XLogP3: 1.4 [1] |
| Quantified Difference | +18 Da; +0.328 logP units |
| Conditions | Computed properties (PubChem release 2021.05.07 for comparator; Enamine CLogP for target) |
Why This Matters
Quantified physicochemical divergence ensures that SAR conclusions drawn from non-fluorinated analogs cannot be extrapolated to this compound without independent validation.
- [1] PubChem. Bicyclo[3.2.1]oct-3-en-2-one. CID 376751. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Bicyclo_3.2.1_oct-3-en-2-one View Source
